Epilovastatin

Enzymology Lipid Metabolism Structure-Activity Relationship

Epilovastatin (CAS 79952-44-6) is the (R)-epimer of Lovastatin at the 2-methylbutanoate moiety, certified as Simvastatin EP Impurity F. This stereochemical inversion produces distinct chromatographic retention times (Rs > 2.0) and a ≥10-fold reduction in HMG-CoA reductase inhibitory potency versus Lovastatin, making it the only valid reference standard for Ph. Eur. monograph compliance. Substituting Lovastatin or Simvastatin invalidates analytical methods due to differing retention times and response factors. Essential for impurity quantitation at the 0.2% threshold, stereochemical SAR probes, and chiral HPLC/UPLC method development and validation.

Molecular Formula C₂₄H₃₆O₅
Molecular Weight 404.54
CAS No. 79952-44-6
Cat. No. B1141100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpilovastatin
CAS79952-44-6
Synonyms(2R)-2-Methylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-_x000B_dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;  Epilovastatin; 
Molecular FormulaC₂₄H₃₆O₅
Molecular Weight404.54
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
InChIInChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epilovastatin (CAS 79952-44-6) Identity, Class, and Baseline for Scientific Procurement


Epilovastatin (CAS 79952-44-6) is a fungal metabolite and a member of the statin class of compounds, identified as the (R)-epimer of Lovastatin at the 2-methylbutanoate moiety [1]. It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [2]. This compound is also recognized as an impurity in commercial Lovastatin and as Simvastatin EP Impurity F, indicating its structural and biosynthetic relationship to these first-line hypolipidemic agents [3]. While sharing the core mechanism of the statin class, Epilovastatin's distinct stereochemical configuration differentiates it from its parent compound, Lovastatin, and from other synthetic or semi-synthetic analogs, forming the basis for its specific utility in research and quality control applications [4].

Why Epilovastatin Cannot Be Simply Substituted with Generic Lovastatin or Simvastatin


The substitution of Epilovastatin with its close analogs, such as Lovastatin or Simvastatin, is scientifically invalid due to critical differences in stereochemical identity and functional context. Epilovastatin is the (R)-epimer of Lovastatin at the 2-methylbutanoate ester, a stereochemical inversion that alters its physical properties, chromatographic behavior, and potentially its metabolic or inhibitory profile [1]. In pharmaceutical quality control, Epilovastatin serves as a specified impurity (Simvastatin EP Impurity F), where its detection and quantification are mandatory for batch release [2]. Using Lovastatin or Simvastatin as a substitute in an analytical method would invalidate the assay due to different retention times and response factors [3]. Furthermore, for research applications focused on stereospecific interactions, the use of the incorrect epimer would yield misleading structure-activity relationship (SAR) data [4]. The following evidence quantifies these critical points of differentiation.

Quantitative Evidence Guide: Procuring Epilovastatin (CAS 79952-44-6) for Specific Research and QC Needs


Stereochemical Differentiation: HMG-CoA Reductase Inhibitory Potency

Epilovastatin, the (R)-epimer of Lovastatin, demonstrates a quantifiable difference in HMG-CoA reductase inhibitory potency compared to its parent compound. A direct comparative analysis reveals that the epimerization at the 2-methylbutanoate side chain reduces the inhibitory activity by approximately 10- to 100-fold relative to Lovastatin [1]. This stark difference in potency underscores the critical role of stereochemistry in enzyme binding and validates the need for the pure epimer in mechanistic studies.

Enzymology Lipid Metabolism Structure-Activity Relationship

Analytical Distinction: Quantified Resolution in HPLC Methods

In regulated pharmaceutical analysis, Epilovastatin is chromatographically resolved from Lovastatin and Simvastatin. The European Pharmacopoeia (Ph. Eur.) monograph for Simvastatin specifies a liquid chromatography method where Simvastatin EP Impurity F (Epilovastatin) is a specified impurity that must be separated from the main peak [1]. The resolution between Simvastatin and its Epilovastatin impurity is typically achieved with a separation factor (α) > 1.5 under standard reversed-phase conditions, enabling accurate quantification at the 0.2% impurity level [2].

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Physicochemical Property Differences: Solubility and LogP Implications

The stereochemical inversion in Epilovastatin results in subtly altered physicochemical properties compared to Lovastatin, which can impact its handling and application in different experimental systems. While both are lipophilic lactones, Epilovastatin exhibits slight differences in solubility profiles in common organic solvents, and its computed XLogP3 value (4.3) suggests marginally higher lipophilicity than Lovastatin (XLogP3 4.1) [1][2]. These differences, though small, can influence compound dissolution, membrane permeability in cell-based assays, and extraction efficiency during sample preparation.

Preformulation Drug Discovery ADME

Inferred Class-Level Differentiation: Metabolic and Pharmacokinetic Profile

As a lactone prodrug, Epilovastatin is predicted to follow the same class-level metabolic pathway as Lovastatin and Simvastatin, requiring hydrolysis to its active hydroxy acid form for HMG-CoA reductase inhibition [1]. However, its stereochemical configuration may influence its interaction with carboxylesterases responsible for this activation and with CYP3A4, the primary cytochrome P450 enzyme responsible for statin metabolism [2]. While direct comparative pharmacokinetic data for Epilovastatin is lacking, class-level inference suggests its metabolic stability and drug-drug interaction potential will differ from hydrophilic statins like Pravastatin and Rosuvastatin, but may be comparable to Lovastatin and Simvastatin.

Pharmacokinetics Drug Metabolism In Vivo Pharmacology

Validated Research and QC Application Scenarios for Epilovastatin (CAS 79952-44-6)


Pharmaceutical Impurity Standard in QC Release Testing

Procure Epilovastatin as a certified reference standard for identifying and quantifying Simvastatin EP Impurity F in active pharmaceutical ingredient (API) and finished drug product batches. This is a mandatory application under the European Pharmacopoeia (Ph. Eur.) monograph for Simvastatin [1]. Analytical methods require a pure standard of this specific epimer to achieve the resolution (Rs > 2.0) necessary for accurate quantitation at the 0.2% threshold [2].

Stereospecific Probe for HMG-CoA Reductase Structure-Activity Relationship (SAR) Studies

Use Epilovastatin as a stereochemical probe to dissect the binding requirements of the HMG-CoA reductase active site. The demonstrated ≥10-fold reduction in inhibitory potency compared to Lovastatin provides a clear, quantifiable phenotype for elucidating the importance of the 2-methylbutanoate stereocenter in enzyme recognition [3]. This is valuable for medicinal chemistry programs developing next-generation statins with improved selectivity.

Investigating Stereochemistry-Dependent Metabolism and Pharmacokinetics

Employ Epilovastatin in in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes) to study how stereochemistry at the ester side chain influences activation by carboxylesterases and subsequent metabolism by CYP3A4. This research can clarify the role of specific stereocenters in the first-pass metabolism and systemic clearance of statin lactone prodrugs [4].

Reference Standard for Development of Stereoselective Analytical Methods

Utilize Epilovastatin as a pure standard to develop and validate novel chiral or achiral HPLC, UPLC, or LC-MS methods for the simultaneous analysis of Lovastatin, Simvastatin, and their respective impurities and metabolites in complex biological matrices. This supports both pharmaceutical development and clinical pharmacokinetic studies [5].

Technical Documentation Hub

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